molecular formula C11H13NO4 B13598013 (S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate

(S)-Methyl 3-amino-2-(benzo[D][1,3]dioxol-5-YL)propanoate

Cat. No.: B13598013
M. Wt: 223.22 g/mol
InChI Key: RPLMQSOTVOMIND-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate is a chemical compound with the molecular formula C12H15NO4 It is a derivative of propanoate, featuring an amino group and a 1,3-dioxaindan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a 1,3-dioxaindan derivative with an amino acid ester. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted propanoate derivatives .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the 1,3-dioxaindan moiety may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-(1,3-dioxaindan-5-yl)propanoate is unique due to its specific combination of functional groups and ring structure.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 3-amino-2-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C11H13NO4/c1-14-11(13)8(5-12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3

InChI Key

RPLMQSOTVOMIND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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